molecular formula C7H5BF2O3 B2425964 (2,5-Difluoro-3-formylphenyl)boronic acid CAS No. 2377606-10-3

(2,5-Difluoro-3-formylphenyl)boronic acid

Cat. No. B2425964
CAS RN: 2377606-10-3
M. Wt: 185.92
InChI Key: AKFWTFPLYNTOEN-UHFFFAOYSA-N
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Description

“(2,5-Difluoro-3-formylphenyl)boronic acid” is an organic compound with the molecular formula C7H5BF2O3 . It has a molecular weight of 185.92 . The compound is typically stored in a refrigerated environment .


Synthesis Analysis

The synthesis of boronic acids and their derivatives, including “(2,5-Difluoro-3-formylphenyl)boronic acid”, is often achieved through Suzuki–Miyaura coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The InChI code for “(2,5-Difluoro-3-formylphenyl)boronic acid” is 1S/C7H5BF2O3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3,12-13H . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

Boronic acids, including “(2,5-Difluoro-3-formylphenyl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . They can also be used in the preparation of pyrazolopyrimidinamine derivatives as tyrosine and phosphinositide kinase inhibitors .


Physical And Chemical Properties Analysis

“(2,5-Difluoro-3-formylphenyl)boronic acid” has a molecular weight of 185.92 . The compound is typically stored in a refrigerated environment .

Scientific Research Applications

Suzuki–Miyaura Coupling

(2,5-Difluoro-3-formylphenyl)boronic acid: plays a crucial role in the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is widely applied for carbon–carbon bond formation and involves the coupling of chemically differentiated fragments. The success of SM coupling stems from its mild reaction conditions, functional group tolerance, and environmentally benign nature of organoboron reagents. Specifically, this compound rapidly undergoes transmetalation with palladium(II) complexes, leading to the formation of new C–C bonds .

Fluoride-Selective Chemosignaling

Researchers have used (2,5-Difluoro-3-formylphenyl)boronic acid as a reagent to study the effects of boronic acid on fluoride-selective chemosignaling behavior of merocyanine dyes. Its ability to interact with fluoride ions makes it valuable for sensing applications .

Dynamic Covalent Hydrogels for Cell Capture and Release

In the field of biomaterials, this compound has been employed in dynamic covalent hydrogels. The formation of boronic esters between phenylboronic acid and carbohydrates on cell surfaces enables efficient cell capture at slightly acidic pH (6.8) and subsequent cell detachment at neutral pH (7.8) with glucose as a trigger .

Selective Sphingosine Phosphate Receptor Antagonists

Researchers have utilized (2,5-Difluoro-3-formylphenyl)boronic acid as a reactant in the preparation of selective sphingosine phosphate receptor antagonists. These compounds play a role in modulating cellular signaling pathways and have potential therapeutic applications .

Catalytic Protodeboronation for Alkene Hydromethylation

This compound has been investigated in catalytic protodeboronation reactions. When paired with a Matteson–CH₂ homologation, it allows for formal anti-Markovnikov alkene hydromethylation—a valuable transformation in organic synthesis .

Biological Inhibitor of γ-Glutamyltranspeptidase

While less explored, (2,5-Difluoro-3-formylphenyl)boronic acid has shown inhibitory activity against γ-glutamyltranspeptidase, an enzyme involved in glutathione metabolism and implicated in various diseases .

Mechanism of Action

Target of Action

The primary target of (2,5-Difluoro-3-formylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The primary biochemical pathway affected by (2,5-Difluoro-3-formylphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

It is known that the compound’s success in the suzuki–miyaura cross-coupling reaction is due to its stability, readiness of preparation, and environmentally benign nature . These properties likely contribute to its bioavailability.

Result of Action

The molecular effect of (2,5-Difluoro-3-formylphenyl)boronic acid’s action is the formation of new carbon-carbon bonds . On a cellular level, this can lead to the synthesis of various organic compounds, which can have numerous applications in fields such as medicinal chemistry and material engineering .

Action Environment

The action of (2,5-Difluoro-3-formylphenyl)boronic acid is influenced by environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction conditions are exceptionally mild and tolerant of various functional groups . Additionally, the compound is generally environmentally benign , which means it has minimal impact on the environment. It should be stored under inert gas at 2-8°c to maintain its stability and efficacy.

Safety and Hazards

The compound may cause an allergic skin reaction . In case of skin contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . If skin irritation or rash occurs, medical advice should be sought .

Future Directions

Fluorinated boronic acids, including “(2,5-Difluoro-3-formylphenyl)boronic acid”, have broad applications in organic synthesis, catalysis, supramolecular chemistry, material engineering, as well as in biology and medicine . They are of great importance in various areas of bioorganic and medicinal chemistry . Future research may focus on further exploring the unique properties of these compounds and their potential applications.

properties

IUPAC Name

(2,5-difluoro-3-formylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF2O3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFWTFPLYNTOEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)C=O)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Difluoro-3-formylphenyl)boronic acid

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